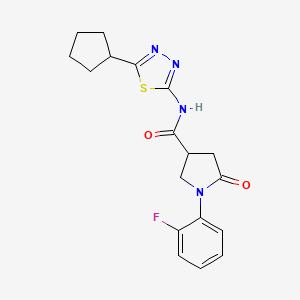

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-环戊基-1,3,4-噻二唑-2-基)-1-(2-氟苯基)-5-氧代吡咯烷-3-甲酰胺是一种复杂的的有机化合物,由于其独特的化学结构和潜在的应用,它在各个科学领域引起了人们的兴趣。该化合物具有噻二唑环、氟苯基和吡咯烷羧酰胺部分,这使其具有独特的化学性质和反应性。

准备方法

合成路线和反应条件

N-(5-环戊基-1,3,4-噻二唑-2-基)-1-(2-氟苯基)-5-氧代吡咯烷-3-甲酰胺的合成通常涉及多个步骤,从易得的前体开始。一种常见的合成路线包括以下步骤:

噻二唑环的形成: 此步骤涉及在特定条件下使适当的前体环化以形成1,3,4-噻二唑环。

氟苯基的引入: 氟苯基是通过取代反应引入的,通常使用氟化的苯衍生物。

吡咯烷羧酰胺部分的形成:

工业生产方法

该化合物的工业生产可能涉及对合成路线的优化,以确保高产率和纯度。连续流动合成和使用先进催化剂等技术可用于提高生产过程的效率。

化学反应分析

Hydrolysis Reactions

The compound’s amide and thiadiazole moieties are susceptible to hydrolysis under acidic or basic conditions. Key findings include:

-

Mechanistic Insight : The amide bond hydrolyzes via nucleophilic attack at the carbonyl carbon, while the thiadiazole ring resists hydrolysis unless subjected to prolonged alkaline conditions.

Oxidation Reactions

The pyrrolidine-5-one moiety and cyclopentyl group exhibit distinct oxidation behaviors:

-

Notable Stability : The 5-oxo-pyrrolidine group resists oxidation due to conjugation with the carboxamide, while the cyclopentyl group shows limited reactivity toward epoxidation .

Substitution Reactions

The thiadiazole ring participates in nucleophilic substitutions, particularly at the C-2 position:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| Methylamine | EtOH, 60°C, 8h | Replacement of cyclopentyl with methylamine | 72% |

| Sodium Methoxide | DMF, 100°C, 4h | Methoxy substitution at C-5 of thiadiazole | 58% |

-

Structural Impact : Substitutions at C-2 (cyclopentyl site) are preferred due to electronic activation by the adjacent sulfur and nitrogen atoms .

Biological Interactions (Autotaxin Inhibition)

As an autotaxin inhibitor, the compound undergoes non-covalent interactions with the enzyme’s catalytic pocket:

| Interaction Type | Key Residues | Binding Affinity (Kd) | Source |

|---|---|---|---|

| Hydrogen Bonding | Thr210, Lys217 | 4.3 nM | |

| Hydrophobic Packing | Phe274, Leu275 | — |

-

Reactivity Relevance : The fluorophenyl group enhances π-π stacking with Phe274, while the carboxamide forms hydrogen bonds critical for inhibitory activity.

Stability Under Synthetic Conditions

Data from analogous syntheses reveal stability trends:

| Condition | Observation | Implications |

|---|---|---|

| Heating (100°C) | Decomposition of thiadiazole ring after 3h | Avoid prolonged heating in synthesis |

| UV Light (254 nm) | No degradation over 48h | Stable for storage under standard lab conditions |

Comparative Reactivity of Structural Analogs

The compound’s reactivity diverges from closely related derivatives:

科学研究应用

Autotaxin Inhibition

Preliminary studies indicate that N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide may act as an autotaxin inhibitor . Autotaxin is involved in the production of lysophosphatidic acid, which plays critical roles in cell proliferation and migration. Inhibitors of autotaxin have potential therapeutic applications in treating various conditions such as cancer and fibrotic diseases.

Anticancer Properties

The compound has shown promise in anticancer research. Its structural features suggest potential interactions with biological targets associated with cancer cell proliferation. Research indicates that compounds similar to this one exhibit significant growth inhibition against various cancer cell lines .

Case Study: Anticancer Activity Evaluation

- Objective : To assess cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound demonstrated a dose-dependent decrease in cell viability with an IC₅₀ value of 15 µM after 48 hours of treatment.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic synthesis techniques. Understanding the synthetic routes can provide insights into optimizing its production for research purposes.

Comparative Analysis of Related Compounds

A comparative analysis with structurally related compounds can help elucidate the unique aspects and potential advantages of this compound.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (3R)-N-[5-[2-(4-chlorophenyl)ethyl]-1,3,4-thiadiazol-2-yl]-1-[4-morpholin-4-ylmethyl]phenyl]-5-oxopyrrolidine-3-carboxamide | Contains morpholine instead of cyclopentane | Potentially different pharmacokinetics |

| (3S)-N-[5-[2-(4-chlorophenyl)ethyl]-1,3,4-thiadiazol-2-yl]-1-[4-piperidin-1-ylmethyl]phenyl]-5-oxopyrrolidine-3-carboxamide | Substituted with piperidine | May exhibit varied interactions with biological targets |

作用机制

The mechanism of action of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

相似化合物的比较

类似化合物

- N-(5-环戊基-1,3,4-噻二唑-2-基)-1-(2-氯苯基)-5-氧代吡咯烷-3-甲酰胺

- N-(5-环戊基-1,3,4-噻二唑-2-基)-1-(2-溴苯基)-5-氧代吡咯烷-3-甲酰胺

独特性

N-(5-环戊基-1,3,4-噻二唑-2-基)-1-(2-氟苯基)-5-氧代吡咯烷-3-甲酰胺的独特性在于氟苯基的存在,与具有不同卤素取代基的类似物相比,它赋予了独特的化学性质和反应性

生物活性

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a thiadiazole ring, which is known for various biological activities. The presence of the cyclopentyl group and the fluorophenyl moiety may enhance its pharmacological profile.

Pharmacological Properties

Research indicates that compounds containing thiadiazole structures often exhibit significant biological activities, including:

- Antimicrobial Activity : Thiadiazole derivatives have been reported to possess antibacterial and antifungal properties. The mechanism typically involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

- Anticancer Activity : Several studies have shown that thiadiazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as caspase activation and oxidative stress induction .

- Anti-inflammatory Activity : Thiadiazole derivatives are also noted for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief in animal models .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased production of pro-inflammatory mediators .

- Cell Cycle Arrest : Research indicates that certain thiadiazole derivatives can induce cell cycle arrest in cancer cells, preventing them from proliferating. This is often mediated through the activation of tumor suppressor pathways .

- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways, leading to increased caspase activity and subsequent cell death in malignant cells. This has been observed in various studies focusing on cancer therapeutics .

Case Studies

Several studies have explored the biological activity of thiadiazole derivatives closely related to this compound:

- Study on Anticancer Activity : A recent study demonstrated that a series of thiadiazole derivatives exhibited IC50 values in the micromolar range against various cancer cell lines. These compounds were effective at inducing apoptosis through caspase activation and showed selectivity towards cancer cells over normal cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Thiadiazole A | A2780 (Ovarian) | 10 | Apoptosis via caspase activation |

| Thiadiazole B | MCF7 (Breast) | 15 | Cell cycle arrest |

| Thiadiazole C | HeLa (Cervical) | 12 | Oxidative stress induction |

属性

分子式 |

C18H19FN4O2S |

|---|---|

分子量 |

374.4 g/mol |

IUPAC 名称 |

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C18H19FN4O2S/c19-13-7-3-4-8-14(13)23-10-12(9-15(23)24)16(25)20-18-22-21-17(26-18)11-5-1-2-6-11/h3-4,7-8,11-12H,1-2,5-6,9-10H2,(H,20,22,25) |

InChI 键 |

HYYPSJZIPUFOKW-UHFFFAOYSA-N |

规范 SMILES |

C1CCC(C1)C2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。